For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 2-Trifluoromethyladenosine
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of 2-Trifluoromethyladenosine. The strategic incorporation of a trifluoromethyl (CF₃) group into the adenosine (B11128) scaffold is a key modification intended to enhance metabolic stability, binding affinity, and other pharmacological properties. This document consolidates available data and theoretical knowledge to serve as a foundational resource for research and development.
Chemical Structure and Properties
2-Trifluoromethyladenosine is a purine (B94841) nucleoside analog. It consists of an adenine (B156593) base substituted at the C2 position with a trifluoromethyl group, which is attached to a ribofuranose sugar moiety. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the purine ring system and its interaction with biological targets.
Physicochemical Properties
While extensive experimental data for 2-Trifluoromethyladenosine is not widely published, its fundamental properties can be calculated. The table below summarizes these key characteristics.
| Property | Value |
| Molecular Formula | C₁₁H₁₂F₃N₅O₄ |
| Molecular Weight | 335.24 g/mol |
| IUPAC Name | (2R,3R,4S,5R)-2-(6-amino-2-(trifluoromethyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |
| CAS Number | Data not readily available |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Expected to have moderate solubility in water and polar organic solvents like DMSO and ethanol. |
| pKa | The trifluoromethyl group is expected to lower the pKa of the purine base compared to adenosine. |
Spectroscopic Properties
Detailed spectroscopic data for 2-Trifluoromethyladenosine is not available in the cited literature. However, based on its chemical structure, the expected characteristic signals can be predicted.[1][2][3]
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |
| ¹H NMR | Ribose Protons (H1' - H5') | 3.5 - 6.0 | Complex multiplets are expected for the sugar ring protons. |
| NH₂ Protons | ~7.0 - 8.0 | Broad singlet, exchangeable with D₂O. | |
| Aromatic Proton (H8) | ~8.0 - 8.5 | Singlet, deshielded due to the purine ring. | |
| ¹³C NMR | Ribose Carbons (C1' - C5') | 60 - 90 | |
| Purine Carbons | 115 - 160 | The C2 carbon attached to the CF₃ group will show a quartet in the proton-coupled spectrum. | |
| CF₃ Carbon | ~120 - 130 (quartet) | The carbon signal will be split by the three fluorine atoms (J ≈ 270-280 Hz).[1] | |
| ¹⁹F NMR | -CF₃ | -60 to -75 | A singlet is expected in the proton-decoupled spectrum.[4][5] The chemical shift is highly sensitive to the electronic environment.[6] |
Table 2: Predicted Infrared (IR) and Mass Spectrometry (MS) Data
| Technique | Functional Group | Predicted Signal |
| IR Spectroscopy | O-H Stretch (Alcohols) | Broad band at 3200-3500 cm⁻¹[7][8] |
| N-H Stretch (Amine) | Medium bands at 3100-3300 cm⁻¹[7] | |
| C-H Stretch (Aliphatic) | Bands below 3000 cm⁻¹[3] | |
| C=N, C=C Stretch (Aromatic) | Bands at 1500-1680 cm⁻¹[3] | |
| C-F Stretch | Strong, sharp bands at 1000-1300 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M+) | m/z = 335.24 |
| Key Fragments | Fragmentation would likely involve the loss of the ribose sugar moiety and characteristic fragments from the trifluoromethyl-adenine base.[9][10] |
Synthesis of 2-Trifluoromethyladenosine
A detailed experimental protocol for the synthesis of 2-Trifluoromethyladenosine has been published, though the specifics are not available in the abstract.[11] Generally, the synthesis of such nucleoside analogs involves the coupling of a protected ribose derivative with a modified purine base.
Biological Activity and Mechanism of Action
Anticipated Biological Role
As an adenosine analog, 2-Trifluoromethyladenosine is expected to interact with components of purinergic signaling pathways, such as adenosine receptors, or enzymes involved in nucleoside metabolism.[12][13] Fluorinated nucleoside analogs often act as antimetabolites.[14] The proposed mechanism of action for many such compounds involves intracellular phosphorylation to the triphosphate form, followed by incorporation into DNA or RNA, leading to DNA dysfunction and cell death.[14][15] This makes them potent candidates for antiviral and anticancer therapies.
Adenosine Receptor Signaling
Adenosine receptors are G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of adenosine.[12] There are four subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[13][16] The A₁ and A₃ receptors typically couple to Gᵢ proteins to inhibit adenylyl cyclase, while the A₂ₐ and A₂ₑ receptors couple to Gₛ proteins to stimulate adenylyl cyclase, leading to an increase in intracellular cAMP.[17][18] 2-Trifluoromethyladenosine may act as an agonist or antagonist at one or more of these receptor subtypes.
Experimental Protocols
To evaluate the biological activity of 2-Trifluoromethyladenosine, standard in vitro assays for cytotoxicity and cell proliferation are essential.
Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[19] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cell line of interest (e.g., HeLa, A549)[19]
-
Complete culture medium
-
2-Trifluoromethyladenosine stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of 2-Trifluoromethyladenosine in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[20]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[21][22][23]
Protocol: EdU Assay for Cell Proliferation
The EdU (5-ethynyl-2'-deoxyuridine) assay is a more direct method for measuring DNA synthesis and cell proliferation.[24] EdU is a nucleoside analog of thymidine (B127349) that is incorporated into DNA during active synthesis.
Materials:
-
EdU solution (10 mM in DMSO)
-
Click-chemistry compatible fluorescent azide (B81097) (e.g., Alexa Fluor 488 Azide)
-
Fixative solution (e.g., 3.7% formaldehyde (B43269) in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton® X-100 in PBS)
-
Click reaction cocktail components (copper sulfate, ascorbic acid, buffer)
-
Fluorescence microscope or flow cytometer
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with 2-Trifluoromethyladenosine as described in the MTT assay.
-
EdU Labeling: During the final 2-4 hours of treatment, add EdU to the culture medium at a final concentration of 10 µM.
-
Fixation: Wash cells with PBS, then fix with formaldehyde solution for 15 minutes at room temperature.
-
Permeabilization: Wash cells twice with PBS, then add permeabilization buffer for 20 minutes.
-
Click Reaction: Wash cells, then add the click reaction cocktail containing the fluorescent azide. Incubate for 30 minutes in the dark.[24]
-
Staining and Imaging: Wash the cells, stain with a nuclear counterstain if desired (e.g., DAPI), and image using a fluorescence microscope.
-
Analysis: Quantify the percentage of EdU-positive cells (proliferating cells) in the treated versus control populations.
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- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adenosine receptor - Wikipedia [en.wikipedia.org]
- 14. How LONSURF® Works | Mechanism of Action [lonsurfhcp.com]
- 15. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. ar.iiarjournals.org [ar.iiarjournals.org]
- 21. IC50 - Wikipedia [en.wikipedia.org]
- 22. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. lumiprobe.com [lumiprobe.com]
